
3-(Chloromethyl)-1-(4-methylphenyl)pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)-1-(4-methylphenyl)pyrazole, also known as CPP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its potential use in laboratory experiments.
Scientific Research Applications
Synthesis of Pyrazoles with Functionalized Substituents
One notable application involves the synthesis of pyrazoles featuring functionalized side chains attached to carbon 3, demonstrating the versatility of 3-(Chloromethyl)-1-(4-methylphenyl)pyrazole in organic synthesis. Grotjahn et al. (2002) detailed a flexible synthesis method for pyrazoles with different substituents at C3 and C5, showing how this compound can serve as a precursor to create ligands with potential applications in catalysis and materials science. This method allows for the installation of various groups at C5, starting from protected alkynols, and the subsequent formation of the pyrazole nucleus. The synthesized derivatives, featuring thioether or phosphine side chains, highlight the compound's role in producing ligands that facilitate hydrogen bonding, depending on the substituent's steric environment at C5 (Grotjahn et al., 2002).
Computational Evaluation and Pharmaceutical Potential
Another significant application is in the computational evaluation of pyrazole derivatives for their reactivity and pharmaceutical potential. Thomas et al. (2018) synthesized two pyrazole derivatives and conducted a comprehensive study using density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular docking to evaluate their reactive properties and potential as pharmaceutical agents. The study indicates that these derivatives could have inhibitory activity against specific enzymes, demonstrating the potential of this compound derivatives in drug development (Thomas et al., 2018).
Anticancer Agents
In the context of anticancer research, Thomas et al. (2019) synthesized pyrazole derivatives and conducted electronic structure and docking analysis to evaluate their physico-chemical properties and potential as anti-cancer agents. This research underscores the applicability of this compound derivatives in developing new therapeutic compounds with significant anticancer activity (Thomas et al., 2019).
properties
IUPAC Name |
3-(chloromethyl)-1-(4-methylphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCSMCLERXGOTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


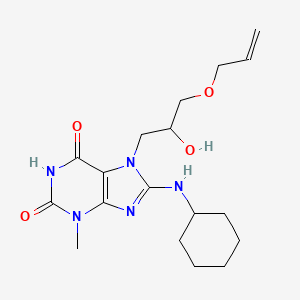
![1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B2989077.png)

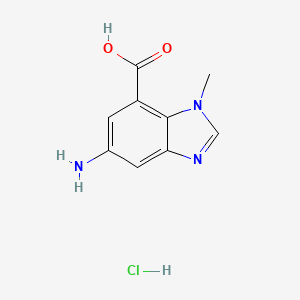
![2-[4-({3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2989081.png)
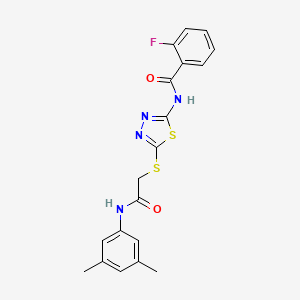
![2-chloro-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2989084.png)
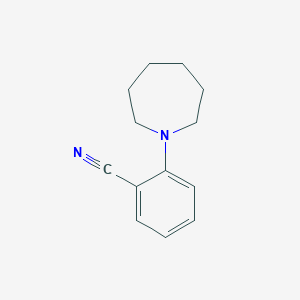
![(Z)-1-(methylsulfonyl)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-3-carboxamide](/img/structure/B2989089.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2989090.png)
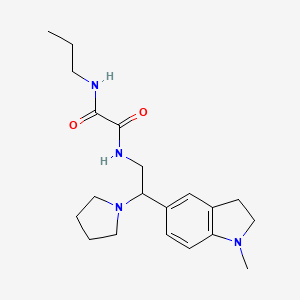
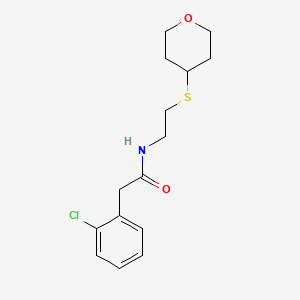
![2-methyl-N-[3-(trifluoromethyl)phenyl]-2-oxiranecarboxamide](/img/structure/B2989097.png)